molecular formula C34H31N7O4S2 B11452015 N-{[4-(2,5-Dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

N-{[4-(2,5-Dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

Cat. No.: B11452015
M. Wt: 665.8 g/mol
InChI Key: UFSZYKNQIPXKJJ-UHFFFAOYSA-N
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Description

“N-{[4-(2,5-Dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide” is a complex organic compound that features multiple functional groups, including triazole, pyrazole, and nitrobenzamide moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multi-step organic synthesis. Each functional group is introduced through specific reactions:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Introduction of the Pyrazole Ring: This might involve the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Attachment of the Nitrobenzamide Group: This could be done through nitration reactions followed by amide formation.

Industrial Production Methods

Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Compounds with triazole and pyrazole rings are often studied for their enzyme inhibitory activities.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(2,5-Dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-aminobenzamide
  • **N-{[4-(2,5-Dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-chlorobenzamide

Uniqueness

The presence of the nitro group in “N-{[4-(2,5-Dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide” might confer unique electronic properties and reactivity compared to its analogs with different substituents.

Properties

Molecular Formula

C34H31N7O4S2

Molecular Weight

665.8 g/mol

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C34H31N7O4S2/c1-21-7-10-24(11-8-21)29-18-27(30-5-4-16-46-30)38-40(29)32(42)20-47-34-37-36-31(39(34)28-17-22(2)6-9-23(28)3)19-35-33(43)25-12-14-26(15-13-25)41(44)45/h4-17,29H,18-20H2,1-3H3,(H,35,43)

InChI Key

UFSZYKNQIPXKJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=C(C=CC(=C4)C)C)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CS6

Origin of Product

United States

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